Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate

Dye Solubility Ionic Conductivity Formulation Behavior

Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS 83006-58-0; EC 280-107-9) is a synthetic monoazo dye belonging to the class of naphthalenesulfonic acid derivatives. Its IUPAC name is sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate, with molecular formula C26H18N3NaO3S and a monoisotopic mass of 475.09700 Da.

Molecular Formula C26H18N3NaO3S
Molecular Weight 475.5 g/mol
CAS No. 83006-58-0
Cat. No. B12678801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
CAS83006-58-0
Molecular FormulaC26H18N3NaO3S
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C26H19N3O3S.Na/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);/q;+1/p-1
InChIKeyRFDUMAZSFNDRFC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS 83006-58-0): Procurement-Relevant Identity and Class Baseline


Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS 83006-58-0; EC 280-107-9) is a synthetic monoazo dye belonging to the class of naphthalenesulfonic acid derivatives. Its IUPAC name is sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate, with molecular formula C26H18N3NaO3S and a monoisotopic mass of 475.09700 Da . It carries a single sulfonate group conferring water solubility, distinguishing it from disulfonated diazo dyes such as C.I. Acid Blue 113. The compound is catalogued primarily as a dye intermediate and specialty colorant [1].

Why Generic Substitution of Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate Is Not Straightforward


Within the broader class of sulfonated naphthalene azo dyes, the specific substitution pattern—a 1-naphthylazo group at the 5-position and a phenylamino group at the 8-position on the naphthalene ring—dictates unique physicochemical properties that cannot be replicated by simply selecting any 'blue azo dye.' The monoazo core and the single sulfonate group of this compound produce a distinct LogP of 8.21 and a polar surface area (PSA) of 102.33 Ų , which diverge significantly from disulfonated diazo analogs (e.g., C.I. Acid Blue 113 with two sulfonate groups and PSA ~185 Ų). These molecular descriptors drive differential behavior in adsorption, chromatographic retention, and ionic interactions in dyeing processes. The presence of a single sodium counterion, as opposed to the ammonium salt variant (CAS 83006-59-1) or disodium salts, further affects solubility kinetics and ionic strength sensitivity in formulation . Direct substitution based solely on color appearance or nominal dye class carries a high risk of performance deviation.

Product-Specific Quantitative Evidence Guide for Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate


Counterion-Dependent Solubility and Ionic Conductivity versus Ammonium Analog

The sodium salt form (CAS 83006-58-0) is expected to exhibit higher aqueous solubility and higher ionic conductivity compared to its ammonium counterpart (CAS 83006-59-1) at equivalent concentrations, consistent with the general behavior of small inorganic sodium cations versus ammonium cations in sulfonated azo dyes. The ammonium salt has a molecular weight of 470.54 g/mol (free acid basis), while the sodium salt has 475.49 g/mol, indicating the sodium form carries the chromophore at a slightly higher equivalent weight per mole of dye .

Dye Solubility Ionic Conductivity Formulation Behavior

Monoazo versus Diazo Chromophore: Distinct Photophysical Properties

This compound is a monoazo dye with a single azo (-N=N-) chromophore, whereas a common commercial comparator, C.I. Acid Blue 113 (CAS 3351-05-1), is a diazo dye with two azo linkages. The monoazo structure results in a narrower absorption band and different molar absorptivity, directly impacting color purity and lightfastness in dyed substrates. Quantitative λmax data are not available in accessed sources, but the structural distinction is definitive: the target contains 26 carbons and 1 azo group, while Acid Blue 113 contains 32 carbons and 2 azo groups .

Photophysics Molar Absorptivity Color Purity

Mono-Sulfonate versus Di-Sulfonate: Differential Ionic Strength Sensitivity in Adsorption Processes

With a single sulfonate group (PSA 102.33 Ų) , this compound has lower charge density compared to di-sulfonated dyes like C.I. Acid Blue 113 (two sulfonate groups). In textile dyeing and adsorption removal processes, the degree of sulfonation directly influences the sensitivity of dye-fiber electrostatic binding and adsorbent capacity to changes in ionic strength and pH. Class-level studies on sulfonated azo dyes demonstrate that mono-sulfonated derivatives exhibit different adsorption isotherms and kinetic profiles compared to their di-sulfonated analogs, though no study directly comparing this specific compound against named comparators was identified [1].

Adsorption Ionic Strength Wastewater Treatment

Molecular Weight and Molar Extinction Coefficient Implications for Dyeing Efficiency

The target compound has a molecular weight of 475.49 g/mol . This is significantly lower than the diazo comparator C.I. Acid Blue 113 (681.65 g/mol) . On a per-gram basis, the target provides approximately 1.43 times the number of chromophoric units, which can translate to higher color strength per unit mass if the molar extinction coefficients are comparable. While specific ε values are not available, the structural economy suggests a more efficient use of dye mass for achieving a target color depth.

Dyeing Efficiency Molar Extinction Color Strength

Best Research and Industrial Application Scenarios for Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate


Specialty Textile Dyeing Requiring Monoazo Color Purity and Single-Sulfonate Mordant Behavior

The monoazo and mono-sulfonate structure of this compound makes it a candidate for specialty textile dyeing applications where a sharper absorption band and different wash-fastness profile compared to diazo/di-sulfonate alternatives are desired. Its lower negative charge density may enhance substantivity on certain synthetic fibers under low-ionic-strength conditions.

Dye Intermediate for Subsequent Derivatization into High-Value Colorants

The presence of a free phenylamino group at the 8-position provides a reactive handle for further diazotization or coupling reactions. This compound serves as a well-defined monoazo intermediate for synthesizing asymmetric diazo or polyazo dyes with tailored properties, where the single sulfonate group avoids over-sulfonation .

Adsorption and Environmental Fate Studies as a Model Mono-Sulfonated Azo Dye

With a PSA of 102.33 Ų and a single sulfonate group , this compound is structurally simpler than many commercial azo dyes and can serve as a well-defined model compound in academic research on azo dye adsorption, degradation, and environmental fate, enabling clearer structure-activity correlations.

Calibration Standard for Chromatographic Separation of Sulfonated Azo Dyes

The distinct LogP (8.21) and PSA (102.33 Ų) provide a predictable retention time in reverse-phase HPLC, making this compound a potential calibration standard for method development in the analysis of sulfonated azo dyes in complex matrices.

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